Product packaging for 4-Fluoro-2-iodobenzo[d]oxazole(Cat. No.:)

4-Fluoro-2-iodobenzo[d]oxazole

Cat. No.: B15205107
M. Wt: 263.01 g/mol
InChI Key: BGVLXFKJVAJUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-iodobenzo[d]oxazole is a versatile benzoxazole-based building block designed for advanced organic synthesis and drug discovery research. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic properties . The specific substitution pattern of fluorine and iodine atoms on this heterocyclic ring makes it a valuable intermediate for constructing novel chemical entities. The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid exploration of structure-activity relationships. The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and binding affinity, which is critical in the development of potential pharmacologically active compounds . Researchers can leverage this reagent in the synthesis of complex heterocyclic systems aimed at generating new candidates for various therapeutic areas. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3FINO B15205107 4-Fluoro-2-iodobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3FINO

Molecular Weight

263.01 g/mol

IUPAC Name

4-fluoro-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3FINO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

BGVLXFKJVAJUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)I

Origin of Product

United States

Physicochemical and Structural Data

The fundamental properties of 4-Fluoro-2-iodobenzo[d]oxazole are summarized below. This data is essential for its application in synthetic chemistry, providing information for reaction setup, purification, and characterization.

PropertyValueSource
CAS Number 1806521-06-1 bldpharm.combldpharm.com
Molecular Formula C₇H₃FINO bldpharm.com
Molecular Weight 263.01 g/mol bldpharm.com
Classification Heterocyclic Building Block, Fluorinated Building Block, Iodide bldpharm.com

This table is interactive. Click on the headers to sort.

Synthetic Approaches

While specific, peer-reviewed synthetic procedures for 4-Fluoro-2-iodobenzo[d]oxazole are not widely detailed in the literature, its structure suggests that its synthesis would follow established routes for creating 2-halobenzo[d]oxazoles. A plausible and common method involves the cyclization of an appropriate N-acyl-2-aminophenol precursor.

A general strategy could involve the following conceptual steps:

Starting Material: The synthesis would likely begin with 2-amino-3-fluorophenol.

Cyclization: This precursor could then be treated with a reagent like cyanogen (B1215507) iodide or a similar electrophilic iodine source that facilitates both the introduction of the iodine at the 2-position and the subsequent ring closure to form the stable benzo[d]oxazole system.

Alternative methods reported for similar benzoxazole (B165842) derivatives include the condensation of aminophenols with carboxylic acids or their derivatives, often promoted by dehydrating agents or catalysts. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Iodobenzo D Oxazole

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of both fluorine and iodine on the benzene (B151609) portion of the benzoxazole (B165842) ring significantly modulates its reactivity, particularly in electrophilic aromatic substitution reactions.

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution:

Substituent TypeDirecting EffectReactivity EffectExamples
ActivatingOrtho, ParaActivating-NH₂, -OH, -OR, -Alkyl
DeactivatingMetaDeactivating-NO₂, -CN, -SO₃H, -C(O)R
DeactivatingOrtho, ParaDeactivating-F, -Cl, -Br, -I

Nucleophilic Substitution at the Iodine Center

The iodine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic substitution. The carbon-iodine bond in aryl iodides is generally weaker than other carbon-halogen bonds, making iodine a good leaving group. The reactivity of the C-I bond can be exploited in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new functional groups at the 2-position. The rate of such reactions often follows the order I > Br > Cl, consistent with oxidative addition being the rate-determining step in many catalytic cycles. organic-chemistry.org The presence of the electron-withdrawing fluorine at the 4-position can further influence the reactivity of the iodine center, potentially making the carbon atom at the 2-position more electrophilic and susceptible to nucleophilic attack.

Reaction Mechanisms of Benzo[d]oxazole Ring Opening and Closure

The synthesis of the benzoxazole ring system typically involves the cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. mdpi.comacs.org The mechanism generally proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. acs.org

Conversely, the benzoxazole ring can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or under harsh acidic or basic conditions can lead to the cleavage of the oxazole ring. The mechanism of ring opening would likely involve nucleophilic attack at the C2 carbon of the oxazole ring, followed by cleavage of the C-O or C-N bond. There are also instances of ring-opening and subsequent ring-closing pathways to form other heterocyclic systems. researchgate.net The specific conditions and the nature of the substituents on the benzoxazole ring will determine the feasibility and mechanism of ring opening. For example, the synthesis of benzodiazepines can proceed through the ring opening of benzimidazole (B57391) salts. researchgate.netnih.gov

Oxidative and Reductive Transformations of the Heterocyclic System

The benzoxazole ring system can undergo both oxidative and reductive transformations. Oxidative processes are often involved in the final aromatization step during the synthesis of benzoxazoles, where an intermediate is oxidized to the final aromatic product. acs.org The heterocyclic ring itself is relatively stable to oxidation, but strong oxidizing agents can lead to degradation.

Reductive transformations of the benzoxazole system are also possible. For instance, reductive cyclization of nitroarenes can be a pathway to form benzoxazoles. researchgate.net The iodine substituent at the 2-position can also be a site for reductive processes, such as reductive dehalogenation. The specific reaction conditions and the reagents used will determine the outcome of oxidative and reductive transformations.

Kinetic Studies of Reactivity (e.g., Hammett Plots)

Kinetic studies, such as those involving Hammett plots, are valuable tools for understanding the electronic effects of substituents on the reactivity of aromatic compounds. walisongo.ac.idlibretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the reaction constant (ρ) and the substituent constant (σ). walisongo.ac.idviu.ca The sign and magnitude of ρ provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. ufms.br

For 4-Fluoro-2-iodobenzo[d]oxazole, a Hammett-type analysis could be applied to study the rates of various reactions, such as nucleophilic substitution at the iodine center or electrophilic substitution on the aromatic ring. By comparing the reactivity of a series of substituted benzoxazoles, one could quantify the electronic influence of the fluorine and iodine substituents. For example, a kinetic study of the reaction of various substituted benzofuroxans has been reported, demonstrating the utility of the Hammett equation in understanding the reactivity of such heterocyclic systems. ufms.brresearchgate.net

The following table provides hypothetical Hammett σ values for substituents relevant to the title compound, illustrating their electron-donating or -withdrawing nature.

Substituentσ_metaσ_para
-F0.340.06
-I0.350.18
-NO₂0.710.78
-CH₃-0.07-0.17
-OCH₃0.12-0.27

Note: These values are for benzoic acid ionization and serve as a general illustration.

Theoretical and Computational Chemistry Studies of 4 Fluoro 2 Iodobenzo D Oxazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 4-Fluoro-2-iodobenzo[d]oxazole. By solving the Schrödinger equation for a given molecule, DFT can provide valuable information about its electronic properties. For instance, the electronic properties of 5-Benzoxazolecarboxylic acid, a related derivative, have been investigated using the B3LYP/6-311++G(d,p) level of theory. dntb.gov.ua Such studies typically involve the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For benzoxazole (B165842) derivatives, these calculations can shed light on how substituents, such as the fluoro and iodo groups in this compound, influence the electronic distribution and reactivity of the entire molecule. marmara.edu.tr

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In the case of this compound, the electronegative fluorine and oxygen atoms would be expected to be regions of high electron density (negative potential), while the hydrogen atoms and the region around the iodine atom might exhibit positive potential.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoxazoles

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Phenylbenzoxazole-6.25-1.894.36
2-(4-Chlorophenyl)benzoxazole-6.42-2.114.31
5-Nitro-2-phenylbenzoxazole-7.11-3.054.06

Note: The data in this table is illustrative and represents typical values found in computational studies of substituted benzoxazoles. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is typically achieved through computational methods that systematically rotate the rotatable bonds and calculate the potential energy of each resulting conformation.

For example, a study on 2-(methoxycarbonylmethylthio)benzo[d]oxazole utilized quantum chemical calculations to determine its conformational landscape. nih.gov The analysis revealed that the most stable conformer was a planar form, a finding that was in agreement with experimental crystal structures. nih.gov For this compound, a key aspect of its conformational analysis would be to determine the preferred orientation of the iodo group at the 2-position relative to the benzoxazole ring.

Table 2: Hypothetical Conformational Data for this compound

ConformerDihedral Angle (C-C-C-I)Relative Energy (kcal/mol)
A0° (syn-planar)1.5
B180° (anti-planar)0.0

Note: This table presents a hypothetical scenario to illustrate the type of data obtained from conformational analysis. The actual preferred conformation and energy differences would need to be determined through specific calculations.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). github.iobohrium.com These predictions can be compared with experimental data to confirm the structure of the synthesized molecule. researchgate.net The accuracy of these predictions has significantly improved, with modern methods achieving mean absolute errors as low as 0.08 ppm for ¹H shifts. github.io

In addition to NMR, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. rsc.org This involves calculating the excitation energies and oscillator strengths of electronic transitions. Such calculations can help in understanding the electronic transitions responsible for the observed absorption bands. For this compound, TD-DFT could predict how the fluoro and iodo substituents affect the absorption wavelength compared to the parent benzoxazole.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoxazole

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C2155.2154.80.4
C4112.5112.10.4
C5124.8124.50.3
C6123.1122.90.2
C7110.9110.60.3
C8 (C=N)149.7149.30.4
C9 (C-O)141.3140.90.4

Note: This table provides an illustrative example of the accuracy of computational NMR prediction for a generic substituted benzoxazole.

Molecular Docking Simulations for Biological Target Interactions (in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein.

Numerous studies have demonstrated the utility of molecular docking for benzoxazole derivatives. For instance, docking studies have suggested that some 2-substituted benzoxazoles may inhibit DNA gyrase, indicating potential antimicrobial activity. nih.goveurekaselect.com Other studies have explored the interaction of benzoxazole derivatives with targets like VEGFR-2, a key protein in angiogenesis, suggesting potential anticancer applications. nih.govresearchgate.net

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the receptor, performing the docking calculations using a specific algorithm, and then analyzing the resulting binding poses. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The docking score, an estimation of the binding affinity, is also a critical output. For this compound, docking studies could be used to screen for potential biological targets and to guide the design of more potent analogs. mdpi.com

Table 4: Example of Molecular Docking Results for a Benzoxazole Derivative with a Protein Target

ParameterValue
Docking Score (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU 85, LYS 88
Hydrophobic InteractionsLEU 102, PHE 105, TRP 112
Predicted Inhibition Constant (Ki)2.5 µM

Note: The data in this table is representative of the output from a molecular docking study and is not specific to this compound.

Computational Determination of Fluorescent Properties

Benzoxazole and its derivatives are known for their fluorescent properties and have been investigated for applications such as fluorescent probes for DNA. periodikos.com.br Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and understand the fluorescence of molecules like this compound.

These calculations can determine the energies of the ground and excited states, allowing for the prediction of both absorption and emission wavelengths. nih.gov By analyzing the molecular orbitals involved in the electronic transitions, it is possible to understand the nature of the fluorescence, such as whether it involves intramolecular charge transfer (ICT). frontiersin.org

For this compound, computational studies could predict its potential as a fluorophore. The presence of the heavy iodine atom might lead to interesting photophysical properties, including the possibility of phosphorescence due to enhanced intersystem crossing. The computational results can guide the experimental investigation of its fluorescent properties and its potential use in imaging or sensing applications. Recent studies on benzoxazole derivatives have shown that TD-DFT calculations can accurately predict their absorption and fluorescence spectra in different solvents. researchgate.net

Table 5: Computationally Predicted Photophysical Properties of a Fluorescent Benzoxazole Derivative

PropertyPredicted Value
Absorption Maximum (λ_abs)350 nm
Emission Maximum (λ_em)450 nm
Stokes Shift100 nm
Oscillator Strength (f)0.85

Note: This table illustrates the type of data that can be obtained from computational studies of fluorescent properties and is not specific to this compound.

Exploration of Biological Activities of 4 Fluoro 2 Iodobenzo D Oxazole and Its Derivatives in Research Models

Structure-Activity Relationship (SAR) Studies of Substituted Benzo[d]oxazoles

The biological activity of benzo[d]oxazole derivatives is intricately linked to their chemical structure. benthamdirect.comresearchgate.net Modifications at various positions on the benzoxazole (B165842) ring system can significantly influence their therapeutic potential. researchgate.net

Impact of Fluorine on Lipophilicity and Binding Affinity

The introduction of fluorine into molecular structures is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's lipophilicity, which is a critical factor for membrane permeability and binding to biological targets. mdpi.comresearchgate.net The replacement of a hydrogen atom with a fluorine atom can increase a compound's metabolic stability and binding affinity. researchgate.net Specifically, in the context of benzazole compounds, fluorine substitution has been shown to improve membrane permeability and can lead to more favorable interactions with protein side chains, thereby increasing binding affinity. mdpi.com For instance, strategic fluorination can enhance the potency of inhibitors by facilitating favorable interactions within protein binding pockets. mdpi.com However, the effect of fluorination on lipophilicity is not always straightforward and can depend on the specific location and number of fluorine atoms within the molecule. nih.gov

Role of the Oxazole (B20620) Ring in Molecular Interactions

The oxazole ring, a key component of the benzo[d]oxazole scaffold, plays a crucial role in mediating interactions with biological targets. nih.gov This five-membered heterocyclic ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govstanford.edu The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, forming crucial connections with biological macromolecules. benthamdirect.comnih.gov Furthermore, the aromatic nature of the oxazole ring allows it to engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. researchgate.netnih.govresearchgate.net These interactions are fundamental to the molecular recognition and binding processes that underpin the biological activity of these compounds. stanford.edu

In vitro Investigations of Antimicrobial Activity

Derivatives of benzo[d]oxazole have demonstrated a broad spectrum of antimicrobial activities in laboratory settings. benthamdirect.comresearchgate.netnih.gov

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have highlighted the potential of benzo[d]oxazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netd-nb.info Research has shown that certain substituted benzoxazoles exhibit significant inhibitory activity against common pathogens such as Escherichia coli and Staphylococcus aureus. nih.govnih.govresearchgate.netjournalajarr.com The antibacterial efficacy is often influenced by the nature and position of substituents on the benzoxazole core. researchgate.net For instance, some studies have reported that the presence of specific electron-withdrawing groups can enhance antibacterial activity. researchgate.net

Below is a table summarizing the antibacterial activity of selected benzoxazole derivatives against E. coli and S. aureus.

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)Reference
2-tert-Butyl-4-(4-chlorophenyl)oxazoleE. coli- nih.gov
2-tert-Butyl-4-(4-chlorophenyl)oxazoleS. aureus- nih.gov
4-(4-bromophenyl)-2-tert-butyloxazoleE. coli- nih.gov
4-(4-bromophenyl)-2-tert-butyloxazoleS. aureus- nih.gov

Note: Specific MIC values were not provided in the source material, but the compounds were noted as being the most active in the study.

Antifungal Efficacy

In addition to their antibacterial properties, benzo[d]oxazole derivatives have also shown promise as antifungal agents. nih.govnih.govresearchgate.net Various studies have documented their effectiveness against a range of fungal pathogens, including species of Candida. nih.govresearchgate.net The antifungal activity of these compounds is also dependent on their structural features, with certain substitutions leading to enhanced potency. nih.gov For example, some 2-(phenoxymethyl)benzo[d]oxazole derivatives have exhibited significant antifungal activity. nih.gov

The following table presents data on the antifungal efficacy of representative benzoxazole derivatives.

CompoundTarget FungiIC50 (μg/mL)Reference
2-(phenoxymethyl)benzo[d]oxazole (5a)F. solani>100 nih.gov
2-((4-chlorophenoxy)methyl)benzo[d]oxazole (5b)F. solani17.61 nih.gov
2-((2,4-dichlorophenoxy)methyl)benzo[d]oxazole (5h)F. solani4.34 nih.gov
2-((2,4,5-trichlorophenoxy)methyl)benzo[d]oxazole (5i)F. solani9.77 nih.gov
2-((p-tolyloxy)methyl)benzo[d]oxazole (5j)F. solani11.23 nih.gov
2-((4-chlorophenoxy)methyl)benzo[d]thiazole (6h)F. solani5.86 nih.gov
Hymexazol (Positive Control)F. solani38.92 nih.gov

Potential Mechanisms of Antimicrobial Action

The antimicrobial effects of benzo[d]oxazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. benthamdirect.com One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. benthamdirect.comeurekaselect.com Molecular modeling studies have suggested that these compounds can bind to the active site of DNA gyrase, thereby disrupting its function. benthamdirect.com Another potential mechanism is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of some benzoxazole derivatives may facilitate their penetration into the lipid bilayer of the cell membrane, leading to increased permeability and cell death. researchgate.net

In vitro Investigations of Anticancer Activity

Derivatives of benzo[d]oxazole have demonstrated notable potential as anticancer agents through various mechanisms of action. benthamscience.commdpi.com

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, HCT-116)

Numerous studies have evaluated the cytotoxic effects of benzo[d]oxazole derivatives against a panel of human cancer cell lines. For instance, a series of novel benzoxazole derivatives were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing significant growth inhibitory activities. nih.gov Specifically, compound 12l from this series exhibited IC50 values of 10.50 µM and 15.21 µM against HepG2 and MCF-7 cells, respectively. nih.gov Another study on 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one linked 1,2,3-triazoles found potent activity against A549 (lung cancer) cells, with compounds 14b and 14c showing IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. frontiersin.org These compounds were also tested against MCF-7 and HCT-116 (colon cancer) cell lines. frontiersin.org

Furthermore, new oxazolo[5,4-d]pyrimidine (B1261902) derivatives were evaluated for their cytotoxicity against four human cancer cell lines: A549, MCF-7, LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). nih.gov Compound 3g in this series was particularly effective against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov The cytotoxic potential of various other oxadiazole and benzothiazole (B30560) derivatives has also been reported against MCF-7 and HCT-116 cell lines. researchgate.netnih.govnih.gov

Table 1: Cytotoxicity of Benzo[d]oxazole Derivatives Against Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line IC50/CC50 (µM) Reference
Benzoxazole derivative (12l) HepG2 10.50 nih.gov
Benzoxazole derivative (12l) MCF-7 15.21 nih.gov
2H-benzo[b] nih.govnih.govoxazin-3(4H)-one linked 1,2,3-triazole (14b) A549 7.59 ± 0.31 frontiersin.org
2H-benzo[b] nih.govnih.govoxazin-3(4H)-one linked 1,2,3-triazole (14c) A549 18.52 ± 0.59 frontiersin.org
Oxazolo[5,4-d]pyrimidine derivative (3g) HT29 58.4 nih.gov

Induction of Apoptosis and Cell Viability Modulation

A key mechanism by which benzo[d]oxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. In a study of benzoxazole derivatives as VEGFR-2 inhibitors, the most potent compound, 12l, was found to induce apoptosis in HepG2 cells by 35.13%, with 32.45% in the early apoptotic phase and 2.86% in the late apoptotic phase. nih.gov This was accompanied by a significant increase in the Bax/Bcl-2 ratio by 6.83-fold, indicating a shift towards a pro-apoptotic state. nih.gov Another study on new benzoxazole derivatives showed that compound 14b induced apoptosis by 16.52% in HepG2 cells compared to control cells. nih.gov

Flow cytometry analysis of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one-linked 1,2,3-triazole compounds (14b and 14c) confirmed their ability to induce significant apoptosis in A549 lung cancer cells. frontiersin.org These compounds also led to an increase in reactive oxygen species (ROS) levels, which can contribute to the apoptotic process. frontiersin.org Furthermore, some 1,3,4-oxadiazole (B1194373) derivatives have been shown to influence apoptosis by activating caspase-3, leading to chromatin condensation and PARP cleavage, alongside an increased expression of the pro-apoptotic factor Bax and decreased expression of the anti-apoptotic factor Bcl-2. mdpi.com

Molecular Mechanisms of Action (e.g., Enzyme Interaction, Signaling Pathway Modulation)

The anticancer activity of benzo[d]oxazole derivatives is often attributed to their interaction with specific molecular targets, such as enzymes and signaling pathways crucial for cancer cell survival and proliferation. benthamscience.com One of the primary targets for these compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Several studies have designed and synthesized benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.govnih.gov Compound 12l, for example, demonstrated promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.gov

Other molecular targets include topoisomerases, tubulin, and various protein kinases. benthamscience.com The 1,3,4-oxadiazole scaffold, often incorporated into these derivatives, can interact with enzymes like thymidylate synthase, HDAC, and telomerase. nih.gov The anticancer drug Flubendazole, which contains a benzimidazole (B57391) core similar to benzoxazole, exerts its effects by disrupting microtubule dynamics, regulating the cell cycle, and inducing autophagy and apoptosis. nih.gov

In vitro Investigations of Neuroprotective Effects

Beyond their anticancer potential, certain benzo[d]oxazole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.

Modulation of β-Amyloid-Induced Neurotoxicity in Cellular Models

A series of novel synthetic substituted benzo[d]oxazole-based derivatives (5a–5v) have shown neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells, a common cellular model for studying neurodegenerative diseases. nih.govnih.gov The Aβ peptide is a key factor in the pathogenesis of Alzheimer's disease, and its accumulation leads to neuronal apoptosis. nih.gov The study found that most of the synthesized compounds were effective in reducing the neurotoxicity induced by the Aβ25-35 fragment in PC12 cells at a concentration of 5 μg/mL. nih.govnih.gov

Compound 5c from this series was particularly noteworthy, as it was non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ25-35-induced PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. nih.govnih.gov Furthermore, compound 5c was found to protect PC12 cells from Aβ25-35-induced apoptosis and reduce the hyperphosphorylation of the tau protein, another hallmark of Alzheimer's disease. nih.govnih.gov

Impact on Key Signaling Pathways (e.g., Akt/GSK-3β/NF-κB)

The neuroprotective effects of these benzo[d]oxazole derivatives are mediated through their influence on critical intracellular signaling pathways. Western blot analysis revealed that compound 5c promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB) in Aβ25-35-induced PC12 cells. nih.govnih.gov The Akt/GSK-3β signaling pathway is known to be involved in neuronal survival and is dysregulated in Alzheimer's disease. nih.gov

By modulating this pathway, compound 5c also decreased the expression of the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), inducible nitric oxide synthase (iNOS), and the pro-apoptotic Bax/Bcl-2 ratio. nih.govnih.gov The activation of NF-κB can up-regulate the expression of RAGE, creating a feedback loop that exacerbates neuroinflammation. nih.gov Therefore, the inhibition of NF-κB and the modulation of the Akt/GSK-3β pathway by compound 5c represent a promising multi-target approach for mitigating Aβ-induced neurotoxicity. nih.govnih.gov

Reduction of Tau Protein Hyperphosphorylation

The hyperphosphorylation of the tau protein is a key pathological hallmark in a class of neurodegenerative diseases known as tauopathies, the most common of which is Alzheimer's disease. Research into agents that can mitigate this process is a critical area of drug discovery.

In this context, a series of novel synthetic benzo[d]oxazole-based derivatives have been investigated for their neuroprotective effects. A notable study demonstrated that certain derivatives could protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from β-amyloid (Aβ)-induced toxicity. nih.govproquest.com One specific derivative, compound 5c , was found to significantly reduce the hyperphosphorylation of the tau protein in this cell model. nih.gov The mechanism of this action was linked to the promotion of phosphorylation of Akt (Protein Kinase B) and glycogen synthase kinase-3β (GSK-3β), key enzymes in the signaling pathway related to tau phosphorylation. nih.govproquest.com By modulating the Akt/GSK-3β/NF-κB signaling pathway, compound 5c not only decreased tau hyperphosphorylation but also protected the cells from Aβ-induced apoptosis. nih.gov

Table 1: Effect of Benzoxazole Derivative on Tau Protein Hyperphosphorylation

CompoundModel SystemKey FindingReported Mechanism
Compound 5c (A benzo[d]oxazole-based derivative)25-35-induced PC12 cellsReduced hyperphosphorylation of tau protein.Modulation of the Akt/GSK-3β/NF-κB signaling pathway. nih.gov

Other Reported Biological Activities (e.g., Antitubercular, Antipyretic, Anti-inflammatory, Antioxidant, Anesthetic)

Derivatives of the benzoxazole scaffold have been explored for a multitude of other potential therapeutic applications.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial to combat drug-resistant strains. Various heterocyclic compounds, including benzoxazole derivatives, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Studies have shown that benzimidazole derivatives, which are structurally related to benzoxazoles, possess antitubercular properties. For instance, one benzimidazolium salt (7h ) was reported to have a Minimum Inhibitory Concentration (MIC) value of 2 µg/ml against the M. tuberculosis H37Rv strain. nih.gov Other research on different heterocyclic scaffolds, such as imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles, has identified compounds with potent activity. Compound 5s from this class showed an MIC of 6.03 µM, which was lower than the standard drugs ethambutol (B1671381) and ciprofloxacin. nih.gov While these are not benzoxazoles, they highlight the potential of related heterocyclic structures in this therapeutic area. Research specifically on benzoxazole derivatives has also been conducted, with many showing promise. wikipedia.org

Table 2: Selected Antitubercular Activity of Heterocyclic Derivatives

Compound ClassSpecific CompoundTest StrainMIC Value
Benzimidazolium SaltCompound 7hM. tuberculosis H37Rv2 µg/ml nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleCompound 5sM. tuberculosis H37Rv6.03 µM nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleCompound 5tM. tuberculosis H37Rv11.70 µM nih.gov
Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoleCompound 5wM. tuberculosis H37Rv11.97 µM nih.gov

Antipyretic and Anesthetic Activities

Within the reviewed scientific literature, specific research detailing the antipyretic (fever-reducing) or anesthetic activities of 4-Fluoro-2-iodobenzo[d]oxazole or its direct derivatives is not extensively reported. While some general reviews mention sedative properties for the broader benzoxazole class, dedicated studies on anesthetic effects are focused on related heterocyclic structures like 2-aminobenzothiazoles and benzimidazoles. wikipedia.orgarkat-usa.org

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives is a well-documented area of research. nih.gov Many compounds from this class have been shown to inhibit key inflammatory pathways. For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their ability to protect against carrageenan-induced paw edema in rats, a standard model for acute inflammation. Several of these compounds provided significant protection, with compounds 3a , 3l , and 3n showing 72.0%, 81.7%, and 74.5% protection, respectively. In another study, benzoxazolone derivatives were identified as inhibitors of myeloid differentiation protein 2 (MD2), which is involved in the inflammatory response, with compound 3g showing an IC₅₀ value of 5.09 µM against IL-6 production.

Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

CompoundAssayResult
Compound 3a (N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(dimethylamino)propanamide)Carrageenan-induced paw edema (% protection)72.0%
Compound 3l (N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propanamide)Carrageenan-induced paw edema (% protection)81.7%
Compound 3n (N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(4-(4-nitrophenyl)piperazin-1-yl)propanamide)Carrageenan-induced paw edema (% protection)74.5%
Compound 3g (Benzoxazolone derivative)IL-6 InhibitionIC50 = 5.09 µM
Compound 3d (Benzoxazolone derivative)IL-6 InhibitionIC50 = 5.43 µM

Antioxidant Activity

Oxidative stress is implicated in numerous disease states, making the discovery of novel antioxidants an important research goal. A study on novel 1,2,3-triazole-containing nitrones, which can be considered derivatives of a core heterocyclic structure, investigated their antioxidant properties. The inclusion of fluorine atoms, such as in the parent compound this compound, was a feature of some of the most active compounds. Nitrones 9d , 9e , and 9f , which bear a 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motif respectively, were found to be potent hydroxyl radical scavengers, with scavenging activity of nearly 100%, surpassing the reference compound Trolox. Another study of 2-mercaptobenzoxazole (B50546) derivatives also identified compounds with significant antioxidant activity in a DPPH free radical scavenging assay.

Table 4: Antioxidant Activity of Selected Heterocyclic Derivatives

CompoundAssayResult (% Scavenging)
Nitrone 9d (bearing 4-fluorophenyl motif)Hydroxyl Radical Scavenging~100%
Nitrone 9e (bearing 2,4-difluorophenyl motif)Hydroxyl Radical Scavenging~100%
Nitrone 9f (bearing 4-fluoro-3-methylphenyl motif)Hydroxyl Radical Scavenging~100%
Trolox (Standard)Hydroxyl Radical Scavenging88%

Applications in Materials Science and Other Advanced Chemical Fields

Utilization in Polymer Chemistry for Enhanced Material Properties

The incorporation of 4-Fluoro-2-iodobenzo[d]oxazole into polymer chains is anticipated to confer significant improvements in material properties, drawing on the known benefits of fluorination and heterocyclic polymer backbones.

Fluorinated polymers are renowned for their exceptional thermal stability, a property that stems from the high bond energy of the carbon-fluorine bond (approximately 485 kJ·mol⁻¹). nih.gov The introduction of fluorine into a polymer backbone generally increases its resistance to thermal degradation. nih.gov Furthermore, polymers incorporating heterocyclic aromatic rings, such as polybenzoxazoles (PBOs), exhibit remarkable thermal stability and are used in applications requiring high-temperature resistance. waferdies.comgatech.edu PBOs are known to be stable at temperatures well above 300°C, with some thermally rearranged polybenzoxazoles showing stability up to 450°C. acs.orgmonash.edu The combination of the fluorine atom and the benzoxazole (B165842) moiety in this compound suggests its potential as a monomer for creating polymers with superior thermal performance.

Table 1: Thermal Properties of Related High-Performance Polymers

Polymer ClassPrecursor TypeConversion/Curing Temperature (°C)Key Thermal Characteristics
Polybenzoxazole (PBO)o-Hydroxy Aromatic Polyimide>400Superior thermal stability, resistant to plasticization. monash.edu
Thermally Rearranged PBOo-Substituted Polyimide350 - 450High thermal stability, with degradation onset between 450-480°C. acs.org
Polybenzoxazole (PBO)Photosensitive Resin240 - 350High thermal stability and good chemical resistance. gatech.edu
FluoropolymersVarious FluoroalkenesN/AHigh resistance to thermal degradation due to strong C-F bonds. nih.govadtech.co.uk

Potential in Photonic Applications

The benzoxazole core is a well-established fluorophore, and its derivatives are widely explored for applications in optics and electronics.

Benzoxazole derivatives are known to exhibit fluorescence, often with large Stokes shifts, a desirable property for optical applications. researchgate.netresearchgate.net The specific absorption and emission wavelengths of these molecules can be finely tuned by introducing various substituents onto the benzoxazole scaffold. researchgate.netnih.gov The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of iodine in this compound would be expected to significantly influence its photophysical properties. Substitution can shift absorption and emission wavelengths; for instance, moving a benzoxazole moiety on a benzene (B151609) ring can shift absorption and emission by approximately 10 nm. nih.gov This tunability makes such compounds candidates for use as organic light-emitting diodes (OLEDs) and other fluorescent materials.

The sensitivity of the benzoxazole fluorophore to its microenvironment makes it an excellent platform for designing chemical sensors. researchgate.net Fluorescent chemosensors based on benzoxazole derivatives have been developed for the detection of various species, including metal ions like Zn²⁺ and changes in pH. acs.orgrsc.orgmdpi.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which can be modulated by the binding of an analyte, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.comelectronicsandbooks.com The reactive iodine site on this compound could be functionalized with specific receptor units to create highly selective and sensitive sensors for environmental or biological monitoring.

Role as a Synthetic Intermediate for Complex Molecular Architectures

Perhaps the most immediate and versatile application of this compound is its use as a building block in organic synthesis. The presence of the iodo group at the 2-position is particularly significant, as it provides a reactive handle for a wide range of transition-metal-catalyzed cross-coupling reactions. nih.gov

Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations utilize aryl halides (including iodides) to form new carbon-carbon and carbon-nitrogen bonds. youtube.com These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, natural products, and functional materials. nih.govnih.gov The palladium-catalyzed coupling of benzoxazole derivatives with various partners has been demonstrated as an effective method for creating more complex structures. mdpi.com The 2-iodo-benzoxazole moiety can be coupled with boronic acids, organotins, alkynes, and amines to assemble elaborate molecular frameworks. The fluorine atom remains on the benzoxazole core, influencing the electronic properties and biological activity of the final product.

Strategies for Immobilization on Material Surfaces

The functionalization of material surfaces with specific organic molecules is a rapidly advancing field, driven by the need for materials with tailored chemical and physical properties. The immobilization of "this compound" onto various substrates is of significant interest for applications in sensors, electronics, and biocompatible materials. The unique combination of a reactive iodo group, a polarizable benzoxazole core, and an electron-withdrawing fluorine atom offers several distinct strategies for surface attachment. These can be broadly categorized into covalent and non-covalent immobilization methods.

Covalent Immobilization Strategies

Covalent attachment provides a robust and permanent method for anchoring "this compound" to a surface. The primary route for this is through the highly reactive C-I bond, which can participate in a variety of well-established cross-coupling reactions.

Cross-Coupling Reactions

The presence of the iodine atom at the 2-position of the benzoxazole ring makes the compound an ideal candidate for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of a stable carbon-carbon or carbon-heteroatom bond between the molecule and a suitably functionalized surface.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the iodoarene with a boronic acid or ester functionalized surface (or vice-versa). Surfaces modified with boronic acid groups can react with "this compound" in the presence of a palladium catalyst and a base to form a direct C-C bond. This method is widely used for functionalizing surfaces like gold, silica, and polymers.

Sonogashira Coupling: For surfaces that are amenable to functionalization with terminal alkynes, the Sonogashira coupling offers a direct route to immobilization. This palladium- and copper-co-catalyzed reaction between the iodo group and a surface-bound alkyne results in a rigid, conjugated linkage, which can be advantageous for applications in molecular electronics.

Heck-Mizoroki Reaction: Surfaces functionalized with vinyl groups can be coupled with "this compound" via the Heck reaction. This palladium-catalyzed reaction forms a new carbon-carbon double bond, tethering the molecule to the surface.

C-N Cross-Coupling: The iodo-substituent can also participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. Surfaces functionalized with primary or secondary amines can be reacted with the compound in the presence of a palladium or copper catalyst to form a stable C-N bond.

A key advantage of using iodoarenes in these reactions is their high reactivity, which often allows for milder reaction conditions compared to their bromo- or chloro-analogs. Furthermore, the halogen functionality can remain unreacted during certain synthetic modifications of other parts of the molecule, allowing for late-stage surface attachment.

Immobilization via Polymer Matrices

An alternative covalent strategy involves the synthesis of polymers incorporating "this compound" as a monomer or a pendant group. These functional polymers can then be deposited onto a surface as a thin film. For instance, the benzoxazole moiety can be part of a larger polymer backbone, or the "this compound" can be attached to a pre-existing polymer chain via its reactive iodo group. This approach allows for the creation of robust and uniform functional coatings on a variety of materials.

Non-Covalent Immobilization Strategies

Non-covalent interactions, while weaker than covalent bonds, offer a facile and often reversible method for surface modification. These interactions are based on electrostatic forces, van der Waals forces, and other weaker intermolecular attractions.

π-π Stacking Interactions

The planar, aromatic structure of the benzoxazole ring system makes it susceptible to π-π stacking interactions with other aromatic systems. rsc.orgnih.gov Surfaces composed of graphitic materials, such as highly oriented pyrolytic graphite (B72142) (HOPG) or graphene, can serve as platforms for the self-assembly of "this compound" through these stacking interactions. acs.orgnih.gov The electron-withdrawing fluorine atom can influence the electronic properties of the aromatic system, potentially modulating the strength and geometry of the π-π stacking.

Halogen Bonding

The iodine atom in "this compound" is capable of forming halogen bonds. nih.govwiley-vch.de This is a directional, non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis basic site. nih.govacs.org Surfaces functionalized with Lewis basic groups, such as nitrogen- or oxygen-containing moieties, can act as halogen bond acceptors, leading to the ordered assembly of the molecule on the surface. The strength of this interaction is significant, with iodine being the most effective halogen for this purpose. wiley-vch.de

van der Waals and Dipole-Dipole Interactions

The choice of immobilization strategy will ultimately depend on the nature of the substrate, the desired stability of the functional layer, and the intended application of the modified material.

Interactive Data Table: Strategies for Surface Immobilization

Immobilization StrategySurface Functional GroupsNature of InteractionKey AdvantagesPotential Substrates
Covalent Attachment
Suzuki-Miyaura CouplingBoronic acids/estersCovalent C-C bondRobust, stable linkageGold, silica, polymers
Sonogashira CouplingTerminal alkynesCovalent C-C bondRigid, conjugated linkageSilicon, glass, metals
Heck-Mizoroki ReactionAlkenes (vinyl groups)Covalent C-C bondVersatile for C-C bond formationPolymers, silicon
Buchwald-Hartwig AminationAminesCovalent C-N bondStable linkage to nitrogen-containing surfacesModified silica, polymers
Polymer Film DepositionN/A (incorporated into polymer)Covalent (within polymer), Physisorption (polymer to surface)Uniform and robust coatingsVarious
Non-Covalent Attachment
π-π StackingAromatic surfacesNon-covalentSelf-assembly, reversibleGraphene, HOPG, Carbon nanotubes
Halogen BondingLewis basic sites (e.g., N, O)Non-covalentDirectional, specificModified metal surfaces, polymers
van der Waals/Dipole-DipoleN/ANon-covalentUniversal, simple physisorptionVarious smooth surfaces

Future Research Directions and Translational Potential

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods available for the construction of the core heterocyclic ring. globalresearchonline.netnih.govthieme.de However, the introduction of specific halogen substituents at defined positions, such as the fluorine and iodine in 4-Fluoro-2-iodobenzo[d]oxazole, can present synthetic challenges. Future research should focus on the development of novel, efficient, and highly selective synthetic strategies for this and related halogenated benzoxazoles.

Key areas for exploration include:

One-Pot Reactions: Designing multi-component, one-pot reactions that combine the formation of the benzoxazole (B165842) ring with the introduction of the fluoro and iodo substituents would significantly improve synthetic efficiency. researchgate.net

Catalytic Methods: Investigating novel catalytic systems, including transition metal catalysts, to facilitate the C-F and C-I bond formations with high regioselectivity. scribd.com

Flow Chemistry: Utilizing microreactor technology and flow chemistry could enable safer, more scalable, and highly controlled synthesis of this compound, particularly important when handling potentially reactive intermediates.

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign reagents and solvents to minimize the environmental impact of the synthesis. nih.gov

A potential precursor for the synthesis of this compound is 4-Fluoro-2-iodobenzoic acid, a versatile building block in organic synthesis. ossila.com

Deeper Elucidation of Biological Mechanisms of Action

Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jocpr.comwisdomlib.orgnih.gov The presence of fluorine and iodine atoms in this compound is likely to significantly influence its biological profile. Fluorine substitution can enhance metabolic stability and binding affinity, while iodine can participate in halogen bonding, a key interaction in drug-receptor binding.

Future research should be directed towards:

Broad-Spectrum Biological Screening: Conducting comprehensive screening of this compound against a diverse range of biological targets, including various cancer cell lines, pathogenic bacteria, and fungi. researchgate.net

Mechanism of Action Studies: Once a significant biological activity is identified, in-depth mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve identifying protein targets, elucidating signaling pathways, and studying its effects on cellular processes.

Enzyme Inhibition Assays: Given that many benzoxazole derivatives act as enzyme inhibitors, it would be pertinent to investigate the inhibitory potential of this compound against key enzymes implicated in various diseases. mdpi.com

Molecular Modeling: Employing computational methods to predict potential biological targets and to understand the binding interactions of the compound with these targets. nih.gov

Expansion of Structure-Activity Relationship Studies

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For this compound, this would involve the synthesis and biological evaluation of a library of analogues.

Key modifications to explore in SAR studies include:

Positional Isomers: Synthesizing isomers with the fluorine and iodine atoms at different positions on the benzene (B151609) ring to understand the impact of their location on activity.

Halogen Substitution: Replacing the fluorine and iodine with other halogens (e.g., chlorine, bromine) to probe the effect of halogen size and electronegativity.

Substitution at the 2-Position: Introducing a variety of substituents at the 2-position of the benzoxazole ring, as this position is known to be critical for the biological activity of many benzoxazole derivatives. nih.govresearchgate.net

Bioisosteric Replacements: Replacing the benzoxazole core with other heterocyclic systems to explore the importance of this specific scaffold.

These SAR studies will provide valuable insights into the key structural features required for optimal biological activity and will guide the design of more potent and selective analogues. mdpi.comnih.gov

Exploration of New Application Areas in Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the unique photophysical and electronic properties of benzoxazole derivatives suggest potential applications in other scientific fields.

Future research could explore the use of this compound in:

Chemical Biology: Developing fluorescent probes for bioimaging applications. The benzoxazole core is a known fluorophore, and the heavy iodine atom could potentially lead to interesting photophysical properties, such as phosphorescence.

Materials Science: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other organic electronic devices. The electronic properties of the benzoxazole ring, combined with the influence of the halogen substituents, could lead to desirable material properties. mdpi.com

Supramolecular Chemistry: Utilizing the potential for halogen bonding involving the iodine atom to construct novel supramolecular assemblies with specific structures and functions.

The exploration of these diverse application areas will require interdisciplinary collaborations and could unlock the full potential of this intriguing molecule.

Q & A

Q. Advanced Data Analysis

  • NMR Discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, fluorine’s deshielding effect on adjacent protons can alter chemical shifts, requiring careful assignment .
  • HRMS Validation : Cross-check isotopic patterns (e.g., iodine’s M+2 peak) against theoretical simulations using software like MassHunter .
  • Contradiction Mitigation : Replicate synthesis under standardized conditions and compare data with structurally analogous compounds (e.g., 4-Bromo-2-ethylbenzo[d]oxazole) .

What computational strategies are effective for predicting the biological targets of this compound?

Q. Advanced Mechanistic Modeling

  • Docking Studies : Use AutoDock Vina to simulate binding to VEGFR-2 or STAT3, leveraging crystal structures from the PDB (e.g., 3VO3 for VEGFR-2) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., 5-((2-chlorobenzyl)thio)-4-fluorophenyl derivatives) to predict IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (GROMACS, AMBER) to prioritize targets .

How can solvent effects be optimized in reactions involving this compound?

Q. Basic Experimental Design

  • Polar Protic vs. Aprotic : Use DMSO for SNAr reactions (enhances fluoride nucleophilicity) but switch to THF for organometallic couplings (e.g., Suzuki-Miyaura) to avoid side reactions .
  • Kinetic Studies : Monitor reaction progress via TLC in solvents of varying polarity (e.g., hexane vs. DCM) to identify optimal conditions for intermediates .

What strategies are recommended for analyzing structure-activity relationships (SAR) in benzo[d]oxazole derivatives?

Q. Advanced SAR Framework

  • Substituent Scanning : Compare bioactivity of 4-Fluoro-2-iodo derivatives with analogs (e.g., 4-Bromo-2-ethylbenzo[d]oxazole) to assess halogen and alkyl group impacts .
  • Pharmacophore Mapping : Identify critical motifs (e.g., iodine’s van der Waals interactions) using Schrödinger’s Phase .
  • In Silico Mutagenesis : Predict activity changes upon substituting fluorine with Cl or CF₃ using MOE .

How can researchers address low yields in iodination steps during synthesis?

Q. Troubleshooting Methodology

  • Catalyst Screening : Test CuI, Pd(OAc)₂, or NiCl₂ to improve oxidative addition efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and iodine sublimation .
  • Additive Optimization : Include DMAP or pyridine to scavenge HI byproducts and shift equilibrium toward product .

What in vitro assays are most suitable for evaluating anticancer activity of this compound?

Q. Advanced Biological Screening

  • Cytotoxicity : MTT assay on HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cells, comparing EC₅₀ values with reference drugs (e.g., 5-FU) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations .
  • Target Validation : Western blotting for STAT3 phosphorylation or DNA topoisomerase I inhibition .

How do thermodynamic parameters (ΔH°, ΔS°) inform the stability of this compound derivatives?

Q. Advanced Stability Analysis

  • DSC/TGA : Measure decomposition temperatures and calculate ΔH° via Kissinger method to predict shelf-life .
  • Solubility Studies : Use van’t Hoff plots to correlate ΔS° with solvent polarity, guiding formulation strategies .

What are the best practices for validating purity in halogenated benzo[d]oxazole compounds?

Q. Basic Quality Control

  • HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to resolve halogenated impurities .
  • Elemental Analysis : Confirm C, H, N, and halogen percentages within ±0.3% of theoretical values .

How can researchers leverage microwave-assisted synthesis for this compound derivatives?

Q. Advanced Reaction Engineering

  • Optimized Conditions : 100–150 W irradiation, 10–15 min, in sealed vessels to accelerate cyclization steps (yield improvement: 15–20% vs. thermal methods) .
  • Safety Protocols : Monitor pressure/temperature in real-time to prevent exothermic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.